molecular formula C15H24 B7802797 Isolongifolene CAS No. 17015-38-2

Isolongifolene

Cat. No.: B7802797
CAS No.: 17015-38-2
M. Wt: 204.35 g/mol
InChI Key: CQUAYTJDLQBXCQ-NHYWBVRUSA-N
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Description

Isolongifolene is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units. It is a tricyclic compound with a unique structure that has garnered interest due to its various applications in different fields. This compound is primarily found in the essential oils of certain pine species and is known for its distinctive woody aroma.

Scientific Research Applications

Isolongifolene has a wide range of applications in scientific research:

Chemistry: In organic chemistry, this compound is used as a starting material for the synthesis of various complex molecules. Its unique structure makes it an interesting subject for studying reaction mechanisms and stereochemistry .

Biology: this compound and its derivatives have been studied for their biological activities. For example, isolongifolenone, a derivative of this compound, has been found to be an effective repellent against mosquitoes and ticks .

Medicine: Research has shown that this compound possesses antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in treating liver ischemia/reperfusion injury and other medical conditions .

Industry: this compound is widely used in the fragrance industry due to its pleasant woody aroma. It is also used in the production of perfumes, cosmetics, and other personal care products .

Safety and Hazards

Isolongifolene is a flammable liquid and vapour . It’s advised to avoid breathing vapours, mist or gas, and to remove all sources of ignition . Vapours can accumulate in low areas .

Future Directions

Isolongifolene has been the subject of various market research studies, indicating its potential for future applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isolongifolene can be synthesized from longifolene, another sesquiterpene, through a series of chemical reactions. One common method involves the isomerization of longifolene using acidic catalysts. For instance, longifolene can be treated with glacial acetic acid and a catalyst to produce this compound . Another method involves the use of supersonic waves in the presence of a catalyst to facilitate the isomerization process .

Industrial Production Methods: On an industrial scale, this compound is often produced from turpentine oil, which is a readily available and inexpensive feedstock. The process involves the catalytic isomerization of longifolene present in turpentine oil to this compound .

Chemical Reactions Analysis

Isolongifolene undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form isolongifolenone, a compound with significant applications in the fragrance industry. Common oxidizing agents used in this reaction include selenium dioxide and lead tetraacetate .

Substitution: this compound can undergo substitution reactions, particularly with halogens and pseudo-halogens. These reactions typically occur under mild conditions and result in the formation of halogenated derivatives .

Epoxidation: this compound can be epoxidized to form this compound epoxide. This reaction is usually carried out using peracids such as meta-chloroperoxybenzoic acid (mCPBA) .

Mechanism of Action

The mechanism of action of isolongifolene varies depending on its application. In biological systems, this compound exerts its effects through various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . In the case of its anti-inflammatory effects, this compound inhibits the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUAYTJDLQBXCQ-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044518
Record name (-)-Isolongifolene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-66-6, 17015-38-2
Record name (-)-Isolongifolene
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URL https://commonchemistry.cas.org/detail?cas_rn=1135-66-6
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Record name Isolongifolene
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Record name Isolongifolene, (+/-)-
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Record name 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-
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Record name (-)-Isolongifolene
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Record name (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene
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Record name ISOLONGIFOLENE, (-)-
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Record name ISOLONGIFOLENE, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Over a period of 30 minutes 240 g (0.79 mol ) of Longifolene (1) (80% ex Indian oil of turpentine [a]D=+39.4°) were dropped into a heated solution (60 ° C.) of 90 g toluene and 10 g (0.07 tool ) BF3 -etherate. This was stirred at 100 ° C. for 3 hours, than cooled down to room temperature and neutralized. After drying above Na2SO4 the solvent was distilled at reduced pressure. A raw product of 198 g (of 70.2% according to GLC) remained.
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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